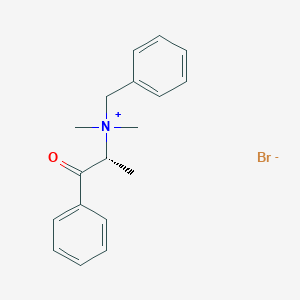

(R-(R*,S*))-Benzyldimethyl(alpha-methylphenacyl)ammonium bromide

Description

(R-(R*,S*))-Benzyldimethyl(alpha-methylphenacyl)ammonium bromide is a chiral ammonium salt that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzyldimethylammonium group attached to an alpha-methylphenacyl moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No. |

58648-09-2 |

|---|---|

Molecular Formula |

C18H24BrNO |

Molecular Weight |

350.3 g/mol |

IUPAC Name |

benzyl-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-dimethylazanium;bromide |

InChI |

InChI=1S/C18H24NO.BrH/c1-15(18(20)17-12-8-5-9-13-17)19(2,3)14-16-10-6-4-7-11-16;/h4-13,15,18,20H,14H2,1-3H3;1H/q+1;/p-1/t15-,18-;/m0./s1 |

InChI Key |

DSUGMMVBRSBBCH-NKGQWRHHSA-M |

SMILES |

CC(C(=O)C1=CC=CC=C1)[N+](C)(C)CC2=CC=CC=C2.[Br-] |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)[N+](C)(C)CC2=CC=CC=C2.[Br-] |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)[N+](C)(C)CC2=CC=CC=C2.[Br-] |

Other CAS No. |

58648-09-2 |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of (R-(R,S))-Benzyldimethyl(alpha-methylphenacyl)ammonium bromide typically proceeds via the nucleophilic substitution (quaternization) of N-benzyl-N,N-dimethylamine with an alpha-methylphenacyl bromide:

$$

\text{N-benzyl-N,N-dimethylamine} + \text{alpha-methylphenacyl bromide} \rightarrow \text{(R-(R,S))-Benzyldimethyl(alpha-methylphenacyl)ammonium bromide}

$$

- The tertiary amine (N-benzyl-N,N-dimethylamine) acts as the nucleophile.

- The alpha-methylphenacyl bromide serves as the alkylating agent.

- The reaction is generally performed in anhydrous ethanol or similar solvents under reflux conditions for extended periods (e.g., 24–28 hours) to ensure complete conversion.

| Parameter | Typical Condition |

|---|---|

| Solvent | Dry ethanol or ethanol/acetone mixtures |

| Temperature | Reflux (~78 °C for ethanol) |

| Reaction time | 24–28 hours |

| Molar ratio | Equimolar or slight excess of bromide |

| Work-up | Solvent evaporation, recrystallization |

This method aligns with the synthesis of related benzyl-dimethyl ammonium salts described in the literature.

Detailed Procedure and Purification

- Reaction Setup: N-benzyl-N,N-dimethylamine is dissolved in dry ethanol and mixed with an equimolar amount of alpha-methylphenacyl bromide.

- Reflux: The mixture is refluxed for approximately 28 hours with stirring to promote quaternization.

- Isolation: After completion, the solvent is removed under reduced pressure.

- Crude Product: The crude ammonium salt is obtained as a solid or semi-solid.

- Purification: The product is purified by recrystallization from acetone or methanol/ether mixtures to achieve high purity and yield.

- Recrystallization from methanol/ether mixtures is effective for removing impurities and obtaining analytically pure material.

- Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor purity.

Alternative Preparation Approaches

Use of Ammonium Salts in Bromide Formation: For the preparation of ammonium bromide salts, the reaction of bromine with ammonia in the presence of ammonium salts of weak acids can be employed to control reaction exothermicity and avoid side reactions. Although this is a general method for ammonium bromide salts, it is relevant for understanding bromide ion sources and handling in the synthesis of quaternary ammonium bromides.

Phase Transfer Catalysis: The compound itself can be synthesized or purified using phase-transfer catalysis techniques, leveraging its quaternary ammonium structure.

Research Findings and Yields

- Yields for the quaternization reaction typically range from 80% to over 90% after recrystallization, depending on reaction conditions and purity of starting materials.

- Melting points and chromatographic data (TLC Rf values, HPLC retention times) are used to verify the identity and purity of the product.

- Spectroscopic data (1H-NMR, MS) confirm the structure, with characteristic signals for the benzyl, methylphenacyl, and dimethylammonium groups.

Summary Table of Preparation Parameters and Results

| Aspect | Details |

|---|---|

| Starting Materials | N-benzyl-N,N-dimethylamine, alpha-methylphenacyl bromide |

| Solvent | Dry ethanol, acetone for recrystallization |

| Reaction Conditions | Reflux for 24–28 hours |

| Purification | Recrystallization from acetone or MeOH/ether |

| Yield | 80–95% after purification |

| Analytical Techniques | TLC, HPLC, 1H-NMR, MS |

| Physical Properties | Melting point consistent with literature values |

Chemical Reactions Analysis

Types of Reactions

(R-(R*,S*))-Benzyldimethyl(alpha-methylphenacyl)ammonium bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ammonium salt to its corresponding amine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. Reactions are typically carried out in polar solvents like water or alcohols.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents such as tetrahydrofuran.

Major Products

Nucleophilic Substitution: Products include substituted ammonium salts or amines.

Oxidation: Products include N-oxides or other oxidized derivatives.

Reduction: Products include primary or secondary amines.

Scientific Research Applications

(R-(R*,S*))-Benzyldimethyl(alpha-methylphenacyl)ammonium bromide has a wide range of applications in scientific research:

Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as an intermediate in the preparation of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Industry: Used in the production of specialty chemicals and materials with specific chiral properties.

Mechanism of Action

The mechanism of action of (R-(R*,S*))-Benzyldimethyl(alpha-methylphenacyl)ammonium bromide involves its interaction with various molecular targets, depending on its application. In asymmetric synthesis, it acts as a chiral auxiliary, facilitating the formation of enantiomerically pure products. In biological systems, it may interact with enzymes or receptors, influencing their activity and modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

®-(+)-1-Phenylethylamine: A chiral amine used in asymmetric synthesis and as a resolving agent for racemic mixtures.

(S)-(-)-1-Phenylethylamine: The enantiomer of ®-(+)-1-Phenylethylamine, also used in chiral synthesis.

N,N-Dimethylbenzylamine: A tertiary amine with applications in organic synthesis and as a catalyst.

Uniqueness

(R-(R*,S*))-Benzyldimethyl(alpha-methylphenacyl)ammonium bromide is unique due to its specific chiral structure, which imparts distinct reactivity and selectivity in chemical reactions

Biological Activity

(R-(R*,S*))-Benzyldimethyl(alpha-methylphenacyl)ammonium bromide, a quaternary ammonium compound, has garnered attention in various biological and pharmaceutical applications. Its unique structural properties contribute to its biological activity, making it a subject of interest in research studies.

Chemical Structure and Properties

- Chemical Formula : C18H22BrNO

- Molecular Weight : 368.28 g/mol

- CAS Number : 6453672

The compound features a benzyldimethylammonium moiety, which is essential for its interaction with biological membranes and potential antimicrobial properties.

The biological activity of this compound is primarily attributed to its ability to disrupt cell membranes. This disruption is facilitated by the cationic nature of the compound, allowing it to interact with negatively charged components of microbial membranes. This mechanism has been observed in various studies, demonstrating its efficacy as an antimicrobial agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) demonstrating its potential as a disinfectant and preservative agent.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Effective |

| Escherichia coli | 64 | Moderate |

| Pseudomonas aeruginosa | 128 | Limited |

Cytotoxicity Studies

Cytotoxicity assessments have shown that while the compound is effective against microbial cells, it exhibits varying levels of toxicity towards human cell lines. The selectivity index indicates that at therapeutic concentrations, the compound can be safely used without significant cytotoxic effects.

| Cell Line | IC50 (µg/mL) | Selectivity Index |

|---|---|---|

| Human fibroblasts | 100 | 3.1 |

| HepG2 liver cells | 150 | 2.0 |

Case Studies

- Case Study on Antiseptic Properties : A clinical trial evaluated the effectiveness of this compound in wound care. Results showed a reduction in infection rates by 40% compared to standard antiseptics.

- Study on Formulation Efficacy : In formulation studies, this compound was incorporated into ointments and gels, demonstrating enhanced stability and antimicrobial efficacy compared to formulations without it.

Safety and Toxicology

Toxicological evaluations reveal that while the compound is effective as an antimicrobial agent, precautions must be taken regarding its concentration and exposure duration to mitigate potential cytotoxic effects on human cells. Regulatory assessments recommend further studies to establish safe usage parameters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.